1-Methyl-1,2,3,4-tetrahydro-2-naphthalenamine
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Overview
Description
1-Methyl-1,2,3,4-tetrahydro-2-naphthalenamine is an organic compound with the molecular formula C11H15N. It is a derivative of naphthalene, characterized by the presence of a methyl group and an amine group on the tetrahydronaphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydro-2-naphthalenamine can be synthesized through several methods. One common approach involves the reduction of 1-methyl-1,2,3,4-tetrahydro-2-naphthalenone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of the corresponding naphthalene derivative. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydro-2-naphthalenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of fully saturated naphthalene derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Naphthalenone derivatives
Reduction: Fully saturated naphthalene derivatives
Substitution: Functionalized naphthalene derivatives.
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydro-2-naphthalenamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including neuroprotective effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-1,2,3,4-tetrahydro-2-naphthalenamine involves its interaction with specific molecular targets and pathways. It is known to affect neurotransmitter systems, particularly dopamine pathways, which may contribute to its neuroprotective effects. The compound can modulate the activity of enzymes involved in dopamine metabolism, thereby influencing neurotransmitter levels and signaling .
Comparison with Similar Compounds
- 1-Methyl-1,2,3,4-tetrahydro-1-naphthalenamine
- N-Methyl-1,2,3,4-tetrahydro-1-naphthalenamine
- 1,2,3,4-Tetrahydro-1-naphthalenamine
Uniqueness: 1-Methyl-1,2,3,4-tetrahydro-2-naphthalenamine is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its ability to interact with neurotransmitter systems and potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-methyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C11H15N/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-5,8,11H,6-7,12H2,1H3 |
InChI Key |
SQBPDFBRNAMLBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCC2=CC=CC=C12)N |
Origin of Product |
United States |
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